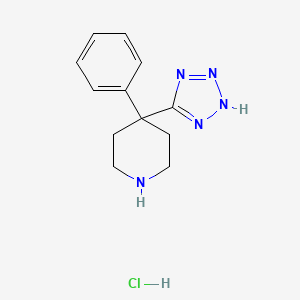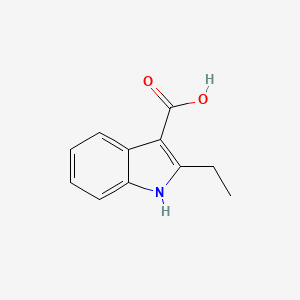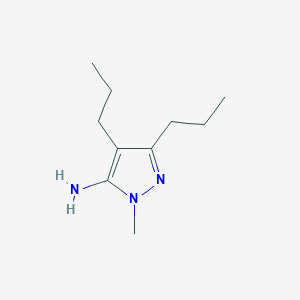
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group and a tetrazole ring
Métodos De Preparación
The synthesis of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride typically involves the following steps:
Análisis De Reacciones Químicas
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can be compared with other tetrazole-containing compounds:
5-phenyl-1H-tetrazole: This compound features a phenyl group directly attached to the tetrazole ring, differing from the piperidine substitution.
4-(tetrazol-5-yl)phenylboronic acid: This compound contains a boronic acid group instead of a piperidine ring, leading to different chemical properties and applications.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
Fórmula molecular |
C12H16ClN5 |
|---|---|
Peso molecular |
265.74 g/mol |
Nombre IUPAC |
4-phenyl-4-(2H-tetrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-2-4-10(5-3-1)12(6-8-13-9-7-12)11-14-16-17-15-11;/h1-5,13H,6-9H2,(H,14,15,16,17);1H |
Clave InChI |
DWUNLNZDBPITER-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=CC=C2)C3=NNN=N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)



![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)




![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)




